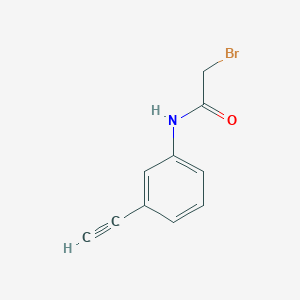
2-bromo-N-(3-ethynylphenyl)acetamide
Descripción general
Descripción
“2-bromo-N-(3-ethynylphenyl)acetamide” is a chemical compound with the CAS Number 1343729-71-4 . It has a molecular weight of 238.08 . The IUPAC name for this compound is 2-bromo-N-(3-ethynylphenyl)acetamide .
Molecular Structure Analysis
The InChI code for “2-bromo-N-(3-ethynylphenyl)acetamide” is 1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The melting point of “2-bromo-N-(3-ethynylphenyl)acetamide” is between 120-125 degrees .Aplicaciones Científicas De Investigación
Synthesis Techniques : Research by Qiu et al. (2017) focused on the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide derivatives, including 2-bromo-N-(3-ethynylphenyl)acetamide, using KBr/K2S2O8-mediated dibromohydration. This method is notable for its mild conditions and the absence of metal catalysis, allowing for switchable synthesis with different neighboring groups (Qiu, Li, Ma, & Zhou, 2017).
Antimicrobial Activity : Fahim and Ismael (2019) investigated the antimicrobial properties of 2-bromo-N-(phenylsulfonyl)acetamide derivatives. These compounds displayed significant activity against various microbial strains, highlighting their potential as antimicrobial agents (Fahim & Ismael, 2019).
Pharmacological Applications : Studies on diphenhydramine derivatives, including bromo analogs, have shown that these compounds possess anti-inflammatory and antihistaminic effects. For instance, research by Ahmadi et al. (2012) demonstrated the efficacy of these compounds in reducing inflammation in rat models (Ahmadi, Khalili, Hajikhani, Safari, & Nahri-Niknafs, 2012).
Anticonvulsant and Antidepressant Activities : Xie et al. (2013) synthesized 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives and evaluated their anticonvulsant and antidepressant activities. Some of these compounds were found to be effective in reducing the duration of immobility times in mice, indicating their potential in treating depression and convulsions (Xie, Tang, Pan, & Guan, 2013).
Chemical Properties and Interactions : The study of chemical properties and interactions of bromoacetamide derivatives is essential for understanding their potential applications. For example, research by Hazra et al. (2014) on crystal structures of bromo-phenyl derivatives provided insights into intermolecular interactions, crucial for their potential applications in materials science and pharmaceuticals (Hazra, Ghosh, Chatterjee, Ghosh, Mukherjee, & Mukherjee, 2014).
Propiedades
IUPAC Name |
2-bromo-N-(3-ethynylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYFXLKHSLLUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-ethynylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



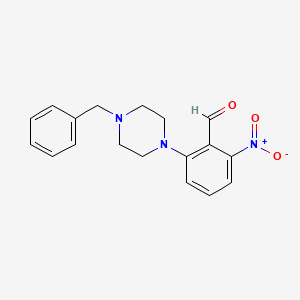
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
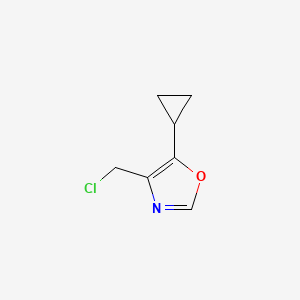
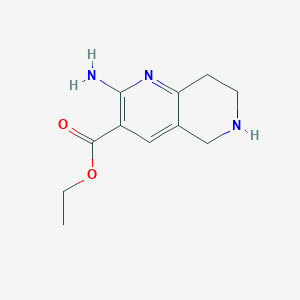
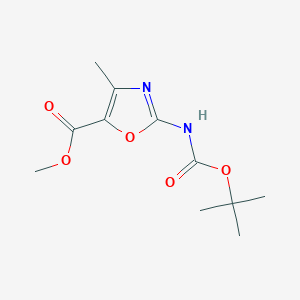
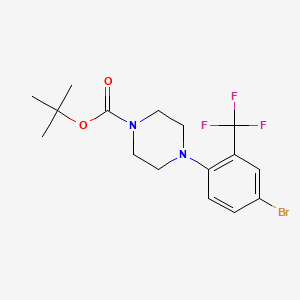

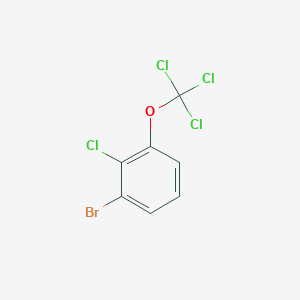
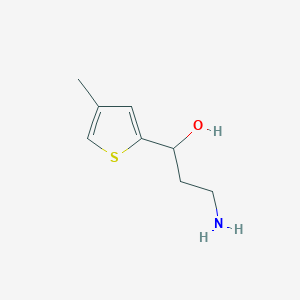

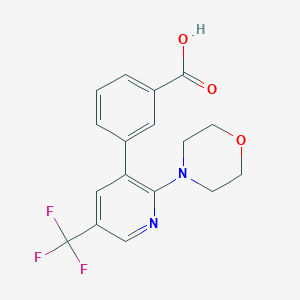
![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)
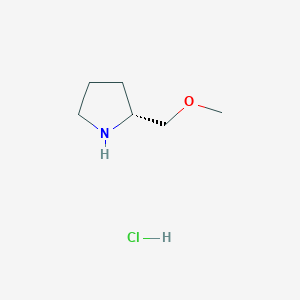
![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)